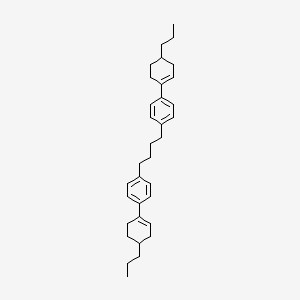
4',4''-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage connecting two 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) typically involves a multi-step process:
Formation of 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl: This can be achieved through the hydrogenation of 4-propylbiphenyl using a suitable catalyst such as palladium on carbon under hydrogen gas.
Linking with Butane-1,4-diyl: The next step involves the reaction of the formed 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl with a butane-1,4-diyl halide (e.g., 1,4-dibromobutane) in the presence of a strong base like sodium hydride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale hydrogenation reactors: for the initial hydrogenation step.
Continuous flow reactors: for the coupling reaction with butane-1,4-diyl halide to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be further hydrogenated to fully saturate any remaining unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the biphenyl rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) has several applications in scientific research:
Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in the formation of metal complexes used in catalytic reactions.
Mécanisme D'action
The mechanism by which 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.
In Drug Development: It may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’,4’‘-(Butane-1,4-diyl)bis(4-methyl-2,3,4,5-tetrahydro-1,1’-biphenyl)
- 4’,4’‘-(Butane-1,4-diyl)bis(4-ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl)
Uniqueness
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it particularly valuable in applications where these properties are critical.
Propriétés
Numéro CAS |
89761-08-0 |
|---|---|
Formule moléculaire |
C34H46 |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
1-(4-propylcyclohexen-1-yl)-4-[4-[4-(4-propylcyclohexen-1-yl)phenyl]butyl]benzene |
InChI |
InChI=1S/C34H46/c1-3-7-27-11-19-31(20-12-27)33-23-15-29(16-24-33)9-5-6-10-30-17-25-34(26-18-30)32-21-13-28(8-4-2)14-22-32/h15-19,21,23-28H,3-14,20,22H2,1-2H3 |
Clé InChI |
RYFLXUPOJOZLJE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(=CC1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C4=CCC(CC4)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)

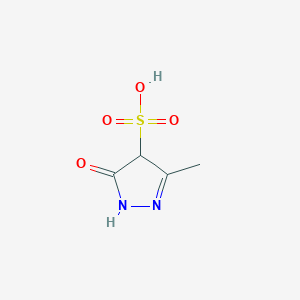
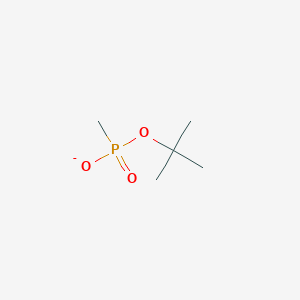
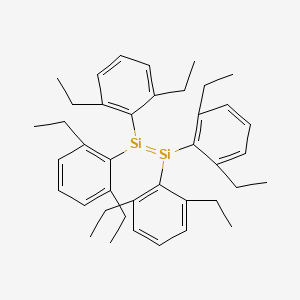
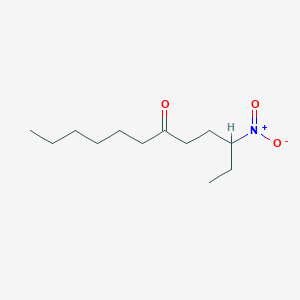

![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)

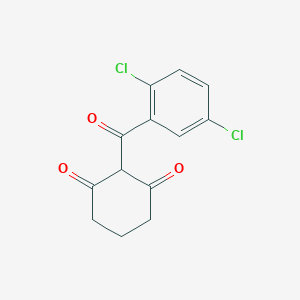

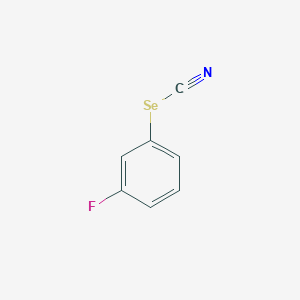
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
